REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([NH:14][C:15]([NH:17][C:18]2[CH:23]=[C:22]([C:24]([F:27])([F:26])[F:25])[CH:21]=[CH:20][C:19]=2[O:28][CH3:29])=[O:16])=[C:4](/[CH:8]=[CH:9]/[C:10]([O:12][CH3:13])=[O:11])[CH:5]=[CH:6][CH:7]=1>CC(C)=O>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:3]=1[NH:14][C:15](=[O:16])[N:17]([C:18]1[CH:23]=[C:22]([C:24]([F:27])([F:26])[F:25])[CH:21]=[CH:20][C:19]=1[O:28][CH3:29])[CH:8]2[CH2:9][C:10]([O:12][CH3:13])=[O:11]
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Name
|
|
Quantity
|
50 g
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Type
|
reactant
|
Smiles
|
FC=1C(=C(C=CC1)/C=C/C(=O)OC)NC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OC
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Name
|
1,8-diazobicyclo[5.4.0]undec-7-ene
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Quantity
|
3.7 g
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Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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56 °C
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Type
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CUSTOM
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Details
|
stirred for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The suspension is warmed
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Type
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FILTRATION
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Details
|
The resulting clear solution is filtered
|
Type
|
TEMPERATURE
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Details
|
warm through kieselguhr (5 g)
|
Type
|
WASH
|
Details
|
The kieselguhr is rinsed with warm acetone (100 ml)
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Type
|
DISTILLATION
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Details
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Subsequently, acetone (550 g) is distilled off
|
Type
|
TEMPERATURE
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Details
|
The resulting suspension is cooled to 0° C. in the course of 3 h
|
Duration
|
3 h
|
Type
|
STIRRING
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Details
|
stirred
|
Type
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FILTRATION
|
Details
|
The product is filtered off with suction
|
Type
|
WASH
|
Details
|
washed twice with cold acetone (50 ml)
|
Type
|
CUSTOM
|
Details
|
dried at 45° C. overnight in the vacuum
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
drying oven
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC=C2C(N(C(NC12)=O)C1=C(C=CC(=C1)C(F)(F)F)OC)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |